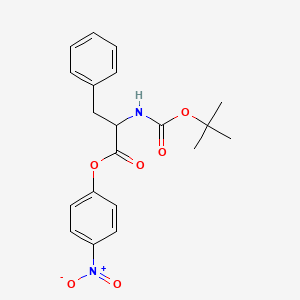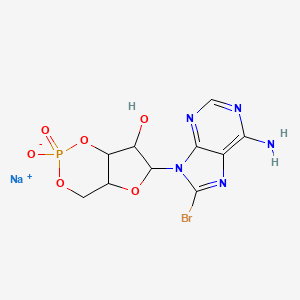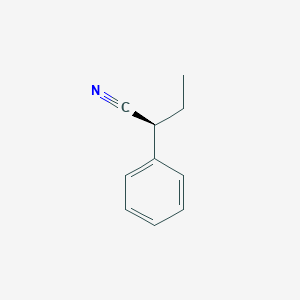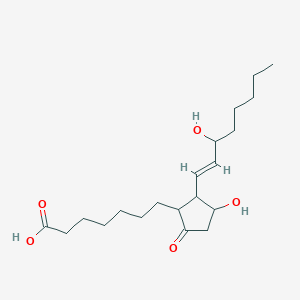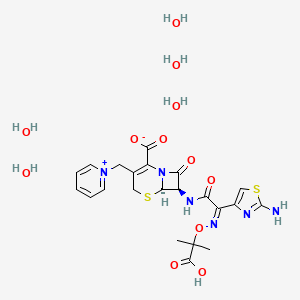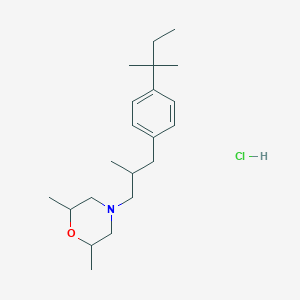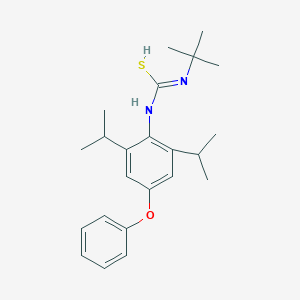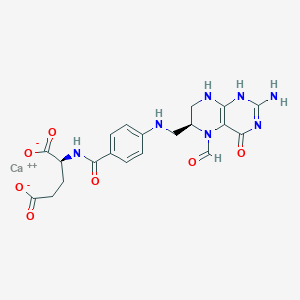
(20R)-Ginsenoside Rh2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(20R)-Ginsenoside Rh2 is a triterpenoid.
This compound is a natural product found in Panax ginseng and Panax quinquefolius with data available.
Aplicaciones Científicas De Investigación
Antitumor Activity : (20R)-Ginsenoside Rh2 has shown potent antitumor activities. Lv et al. (2016) reported that both (20S)-ginsenoside Rh2 and this compound suppressed the growth of H22 hepatomas in vivo, with inhibition rates up to 46.8%. These effects were associated with the induction of apoptosis and downregulation of Bcl-2 mRNA (Lv, Rong, Liu, Xu, Liu, Jin, & Wang, 2016).
Interaction with Serum Albumin : Lin et al. (2016) found that human serum albumin (HSA) and bovine serum albumin (BSA) interact with (20S) G-Rh2, which could reduce the cytotoxic activity of (20S) G-Rh2 in HepG2 cells. This suggests potential implications in the delivery and efficacy of (20S) G-Rh2 as a therapeutic agent (Lin, Li, Song, Zhu, & Jin, 2016).
Inhibition of IL-6-induced JAK2/STAT3 Pathway : In colorectal cancer cells, 20(S)-Rh2 inhibited IL-6-induced STAT3 phosphorylation and expression of matrix metalloproteinases, leading to inhibition of cancer cell invasion. This was more potent in 20(S)-Rh2 compared to 20(R)-Rh2 (Han, Jeong, Yang, Kang, Lee, Yi, Kim, Cho, Chung, Sung, & Ye, 2016).
Plasma Protein Binding : Gu et al. (2006) showed significant species differences in the plasma protein binding of 20(R)-Rh2, with about 70% binding in rats and 27% in humans. This finding is crucial for understanding the pharmacokinetics of 20(R)-Rh2 across different species (Gu, Wang, Sun, Jia, Xu, & Wang, 2006).
EGFR Tyrosine Kinase Inhibition : Liang et al. (2022) identified 20(S)-Rh2 as a potential EGFR tyrosine kinase inhibitor, suggesting its use in anticancer therapy (Liang, Zhao, Zou, Zhang, & Zhang, 2022).
Enhancement of Antibacterial Effects of Ciprofloxacin : Zhang et al. (2014) found that ginsenoside 20(S)-Rh2 enhanced the effects of ciprofloxacin against Staphylococcus aureus, suggesting a potential role in combating bacterial infections (Zhang, Sun, Wang, Lu, He, Liu, Chen, Zhang, Zhou, Wang, & Sun, 2014).
Inhibition of NMDA Receptors : Lee et al. (2006) reported that 20(S)-ginsenoside Rh2, along with 20(S)-Rg3, produced the highest inhibitory effect on NMDA receptors in cultured hippocampal neurons, suggesting potential applications in treating neurodegenerative disorders (Lee, Kim, Chung, Choo, Kim, Nam, & Rhim, 2006).
Oral Bioavailability : Yang et al. (2011) studied the mechanisms responsible for the poor oral absorption of 20(S)-ginsenoside Rh2 and suggested that inhibition of P-glycoprotein (P-gp) can significantly enhance its oral bioavailability (Yang, Gao, Wang, Yin, Teng, Wu, You, Jiang, & Hu, 2011).
Propiedades
IUPAC Name |
2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVNOCSBYYHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78214-33-2 |
Source


|
| Record name | (20R)-Ginsenoside Rh2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B7887620.png)



